3-(azepane-1-carbonyl)-7-methyl-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine
Description
This compound belongs to the 1,8-naphthyridine class, a bicyclic heteroaromatic system with two nitrogen atoms at positions 1 and 6. Key structural features include:
- Position 4: An N-substituted amine linked to a 3-(methylsulfanyl)phenyl group, which may enhance lipophilicity and influence substrate specificity.
- Position 7: A methyl group, likely improving metabolic stability and solubility .
Synthetic routes for such derivatives often involve C-amination of nitro-substituted 1,8-naphthyridines followed by catalytic hydrogenation or dehydrogenation .
Properties
IUPAC Name |
azepan-1-yl-[7-methyl-4-(3-methylsulfanylanilino)-1,8-naphthyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c1-16-10-11-19-21(26-17-8-7-9-18(14-17)29-2)20(15-24-22(19)25-16)23(28)27-12-5-3-4-6-13-27/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYOZMXWOZHJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)SC)C(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepane-1-carbonyl)-7-methyl-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine typically involves multiple steps, starting from readily available precursors. One common approach is the photochemical dearomative ring expansion of nitroarenes, which involves the conversion of a nitro group into a singlet nitrene under blue light at room temperature. This process transforms a six-membered benzenoid framework into a seven-membered azepane ring . Subsequent hydrogenolysis provides the azepane in just two steps.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as ring-closing metathesis followed by reduction or Beckmann rearrangement of functionalized piperidones. These methods are designed to maximize yield and purity while minimizing the number of steps and reaction conditions required .
Chemical Reactions Analysis
Types of Reactions
3-(azepane-1-carbonyl)-7-methyl-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine or nitric acid for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield methylsulfinyl or methylsulfonyl derivatives, while reduction of the carbonyl group can produce corresponding alcohols or amines .
Scientific Research Applications
3-(azepane-1-carbonyl)-7-methyl-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 3-(azepane-1-carbonyl)-7-methyl-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural differences and similarities with related 1,8-naphthyridine derivatives:
Key Observations:
- Azepane vs.
- Aryl Substituents : The 3-(methylsulfanyl)phenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the 5-fluoro-2-methylphenyl group in L968-0275 (logP ~2.8), which could influence membrane permeability .
- Methyl Group at Position 7 : Present in both the target compound and L968-0275, this substituent is associated with improved metabolic stability in similar scaffolds .
Pharmacokinetic and Efflux Transporter Considerations
and highlight the role of efflux transporters (e.g., MRP2, BCRP) in limiting intestinal absorption of structurally complex molecules.
- MRP2 Interaction: The methylsulfanyl group in the target compound resembles the glucoside moiety in quercetin 4'-β-glucoside (), a known MRP2 substrate.
- BCRP Specificity : Fluorinated analogs like L968-0275 may exhibit higher BCRP affinity due to electronegative substituents, as BCRP preferentially transports anionic molecules .
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄OS
- CAS Number : Not explicitly provided in the search results but can be derived from its structure.
The compound features an azepane ring, a naphthyridine moiety, and a methylsulfanyl group, which may contribute to its biological properties.
Antioxidant Activity
Research indicates that derivatives of naphthyridine compounds exhibit notable antioxidant properties . For instance, similar compounds have shown significant activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals, suggesting that the compound may also possess similar capabilities .
Antimicrobial Activity
Naphthyridine derivatives have been studied for their antimicrobial properties . The presence of specific functional groups in the structure of 3-(azepane-1-carbonyl)-7-methyl-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine may enhance its efficacy against various bacterial strains. Further studies are required to quantify this activity.
Anti-inflammatory Effects
Preliminary studies suggest that naphthyridine compounds can modulate inflammatory pathways. The potential for this compound to act on inflammatory mediators could be significant in treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory diseases .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in oxidative stress and inflammation pathways. Future research should focus on identifying these molecular targets.
Research Findings Summary Table
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